3-Benzylideneindolin-2-one
Overview
Description
3-Benzylideneindolin-2-one is a heterocyclic organic compound with a molecular formula of C15H11NO . It is an important structural motif in organic chemistry and is embedded in many naturally occurring compounds . It has wide applications in molecular motors, energy harvesting dyes, pharmaceutical chemistry (sunitinib, tenidap), protein kinase inhibitors, pesticides, flavors, and the fragrance industry .
Synthesis Analysis
Numerous protocols have been developed for the synthesis of novel indolin-2-ones. For instance, palladium (Pd)-catalysed intramolecular hydroarylation of N-arylpropiolamides, Knoevenagel condensation of oxindole and aldehyde, two-step protocols such as Ni-catalyzed CO2 insertion followed by coupling reaction, Pd-catalysed C–H functionalization/intramolecular alkenylation, Pd(0)/monophosphine-promoted ring–forming reaction of 2-(alkynyl)aryl isocyanates with organoboron compound, and others .Molecular Structure Analysis
The molecular structure of 3-Benzylideneindolin-2-one is characterized by a double-bond stereo . The systematic name is (3Z)-3-Benzylidene-1,3-dihydro-2H-indol-2-one .Chemical Reactions Analysis
The E–Z isomerization of 3-benzylidene-indolin-2-ones has been reported under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions . This photo-μ-flow light-driven motion is further extended to the establishment of a photostationary state under solar light irradiation .Physical And Chemical Properties Analysis
The average mass of 3-Benzylideneindolin-2-one is 221.254 Da and its monoisotopic mass is 221.084061 Da . The density is estimated to be 1.2±0.1 g/cm3 .Scientific Research Applications
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Molecular Motors
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Energy Harvesting Dyes
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Pharmaceutical Chemistry
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Protein Kinase Inhibitors
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Pesticides
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Fragrance Industry
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E-Z Isomerization
- Application: 3-Benzylideneindolin-2-ones are used in E-Z isomerization experiments .
- Method: The isomerization of 3-benzylidene-indolin-2-ones is performed using a microfluidic photo-reactor . The process involves controlled E-Z isomeric motion of the functionalized 3-benzylidene-indolin-2-ones under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions .
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Ligands for α-Synuclein Fibrils
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Solar Light Irradiation
- Application: 3-Benzylideneindolin-2-ones are used in solar light irradiation experiments .
- Method: The process involves controlled E-Z isomeric motion of the functionalized 3-benzylidene-indolin-2-ones under various solvents, temperature, light sources, and most importantly effective enhancement of light irradiance in microfluidic photoreactor conditions . This photo-μ-flow light driven motion is further extended to the establishment of a photostationary state under solar light irradiation .
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Bioactive Compounds
Safety And Hazards
In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions for 3-Benzylideneindolin-2-one research could involve finding an alternative greener and cleaner approach under metal-free conditions for its synthesis . Furthermore, transformations controlling E/Z ratio of 3-benzylidene-indolin-2-ones remains a challenging task and highly desirable .
properties
IUPAC Name |
(3Z)-3-benzylidene-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJAAQOVTDUZPS-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylideneindolin-2-one | |
CAS RN |
3359-49-7, 23782-37-8 | |
Record name | NSC405961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC134079 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC210734 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210734 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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